Scillaridin A
Descripción general
Descripción
Scillaridin A is a component of Proscillaridin, which is a cardiac glycoside . It is a type of drug that can be used in the treatment of congestive heart failure and cardiac arrhythmia (irregular heartbeat) . It can be obtained from plants of the genus Scilla and in Drimia maritima . The aglycone of proscillaridin is scillarenin .
Synthesis Analysis
Scillaridin A is a product of enzymatic cleavage from substances of a higher sugar content originally present in the plant . Scillaren A, a crystalline steroidal glycoside present in squill, can be hydrolyzed to glucose and proscillaridin A; the latter can be hydrolyzed to rhamnose and the steroid aglycone scillaridin A .Molecular Structure Analysis
The chemical structure of Scillaridin A is represented by the SMILES notation:O=c1ccc(co1)[C@H]1CC[C@]2([C@]1(C)CCC1C2CC=C2[C@]1(C)CCC=C2)O
. It contains total 61 bond(s); 31 non-H bond(s), 5 multiple bond(s), 1 rotatable bond(s), 5 double bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s) and 1 tertiary alcohol(s) . Chemical Reactions Analysis
Scillaridin A, as a component of Proscillaridin, is sensitive to high temperatures, acids or alkalis, and enzymatic cleavage . Not only digitoxin but all the other cardiac glycosides known prior to 1930, with the exception of ouabain and scillaren A, are in fact, artificial products arising as the result of enzymatic cleavage from substances of a higher sugar content originally present in the plant .Physical And Chemical Properties Analysis
The physicochemical properties of Scillaridin A include a bioavailability score of 0.55, it is moderately soluble, and it has high gastrointestinal absorption . It also has the potential to permeate the blood-brain barrier .Direcciones Futuras
The future directions of Scillaridin A research could involve further exploration of its therapeutic potential, particularly in relation to its cardiac glycoside properties . Additionally, research into the synthesis and modification of Scillaridin A could lead to the development of new therapeutic agents .
Propiedades
IUPAC Name |
5-[(10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-1,2,7,8,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-22-12-4-3-5-17(22)7-8-20-19(22)10-13-23(2)18(11-14-24(20,23)26)16-6-9-21(25)27-15-16/h3,5-7,9,15,18-20,26H,4,8,10-14H2,1-2H3/t18-,19?,20?,22+,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOQXVVZFSWICE-BSKUUKNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC=CC1=CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC=C5[C@@]3(CCC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00969683 | |
Record name | 14-Hydroxybufa-3,5,20,22-tetraenolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00969683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Scillaridin A | |
CAS RN |
545-51-7 | |
Record name | Scillaridin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14-Hydroxybufa-3,5,20,22-tetraenolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00969683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.